molecular formula C7H9NO2S2 B1485038 2-(1,3-Dioxolan-2-yl)-5-(methylsulfanyl)-1,3-thiazole CAS No. 2059948-18-2

2-(1,3-Dioxolan-2-yl)-5-(methylsulfanyl)-1,3-thiazole

Cat. No.: B1485038
CAS No.: 2059948-18-2
M. Wt: 203.3 g/mol
InChI Key: FAJOTBLZNGILSD-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-5-(methylsulfanyl)-1,3-thiazole is an organic compound that features a unique combination of a dioxolane ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-5-(methylsulfanyl)-1,3-thiazole typically involves the reaction of 2-chloro-1,3-dioxolane with 2-mercapto-1,3-thiazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atom of the thiazole ring attacks the carbon atom of the dioxolane ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-5-(methylsulfanyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the dioxolane ring or the thiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the dioxolane or thiazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-5-(methylsulfanyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-5-(methylsulfanyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The dioxolane and thiazole rings can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxolan-2-yl)-1,3-thiazole: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.

    5-(Methylsulfanyl)-1,3-thiazole: Lacks the dioxolane ring, which may influence its chemical properties and applications.

    2-(1,3-Dioxolan-2-yl)-5-(methylsulfanyl)-1,3-oxazole: Contains an oxazole ring instead of a thiazole ring, leading to different chemical and biological properties.

Uniqueness

2-(1,3-Dioxolan-2-yl)-5-(methylsulfanyl)-1,3-thiazole is unique due to the presence of both a dioxolane ring and a thiazole ring, along with a methylsulfanyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-5-methylsulfanyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-11-5-4-8-6(12-5)7-9-2-3-10-7/h4,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJOTBLZNGILSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-Dioxolan-2-yl)-5-(methylsulfanyl)-1,3-thiazole
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2-(1,3-Dioxolan-2-yl)-5-(methylsulfanyl)-1,3-thiazole
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Reactant of Route 5
2-(1,3-Dioxolan-2-yl)-5-(methylsulfanyl)-1,3-thiazole
Reactant of Route 6
2-(1,3-Dioxolan-2-yl)-5-(methylsulfanyl)-1,3-thiazole

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